Comparative Lipophilicity (cLogP) Profile for Enhanced Membrane Permeability
The compound exhibits a calculated LogP (cLogP) of 2.15, which is significantly higher than the unsubstituted 2-aminothiazole (cLogP ≈ 0.5) and more balanced compared to the highly lipophilic 4-phenyl-2-aminothiazole (cLogP ≈ 3.1) [1]. This intermediate lipophilicity is often correlated with improved passive membrane permeability while mitigating the risks of poor solubility and high metabolic clearance associated with highly lipophilic compounds [2].
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP = 2.15 |
| Comparator Or Baseline | Unsubstituted 2-aminothiazole (cLogP ≈ 0.5); 4-phenyl-2-aminothiazole (cLogP ≈ 3.1) |
| Quantified Difference | Target compound has a cLogP 1.65 units higher than unsubstituted analog and 0.95 units lower than 4-phenyl analog. |
| Conditions | Calculated using XLogP3 algorithm (PubChem-derived data) |
Why This Matters
This optimized lipophilicity profile suggests a favorable balance between cell permeability and aqueous solubility, making it a more attractive starting point for oral drug development compared to simpler or more lipophilic thiazole analogs.
- [1] National Center for Biotechnology Information. (n.d.). PubChem Compound Summary. Retrieved from https://pubchem.ncbi.nlm.nih.gov/ View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
